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8-Azapurine

Physicochemical profiling Ionization state Enzymatic substrate pH optimum

8-Azapurine (CAS 179192-35-9; IUPAC: 2H-triazolo[4,5-d]pyrimidine; molecular formula C₄H₃N₅; MW 121.10 g/mol) is the parent heterocycle of the 8-azapurine family—a purine bioisostere in which the C8 carbon of the purine ring is replaced by a nitrogen atom, creating an additional endocyclic nitrogen at position 8. This single-atom substitution fundamentally alters the electronic distribution, acid-base properties, tautomeric equilibria, and photophysical behavior of the scaffold relative to purine (C₅H₄N₄).

Molecular Formula C4H3N5
Molecular Weight 121.1 g/mol
CAS No. 179192-35-9
Cat. No. B064663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azapurine
CAS179192-35-9
Synonyms3H-1,2,3-Triazolo[4,5-d]pyrimidine (9CI)
Molecular FormulaC4H3N5
Molecular Weight121.1 g/mol
Structural Identifiers
SMILESC1=NC=NC2=NNN=C21
InChIInChI=1S/C4H3N5/c1-3-4(6-2-5-1)8-9-7-3/h1-2H,(H,5,6,7,8,9)
InChIKeyGIIGHSIIKVOWKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.59 M

Structure & Identifiers


Interactive Chemical Structure Model





8-Azapurine (CAS 179192-35-9): Core Physicochemical and Structural Differentiation of the Triazolo[4,5-d]pyrimidine Scaffold for Biochemical Procurement


8-Azapurine (CAS 179192-35-9; IUPAC: 2H-triazolo[4,5-d]pyrimidine; molecular formula C₄H₃N₅; MW 121.10 g/mol) is the parent heterocycle of the 8-azapurine family—a purine bioisostere in which the C8 carbon of the purine ring is replaced by a nitrogen atom, creating an additional endocyclic nitrogen at position 8 [1]. This single-atom substitution fundamentally alters the electronic distribution, acid-base properties, tautomeric equilibria, and photophysical behavior of the scaffold relative to purine (C₅H₄N₄) [2]. The compound serves as the core building block for 8-azaadenine, 8-azaguanine, 2,6-diamino-8-azapurine, and numerous N6/N9-substituted pharmacologically active derivatives [3]. It is commercially supplied at ≥95% purity for research use, and its derivatives have been evaluated as antiviral, antitumor, antimycobacterial, and antiplatelet agents [3][4].

Why 8-Azapurine Cannot Be Interchanged with Purine, 7-Deazapurine, or 9-Deazapurine Scaffolds in Biochemical and Pharmacological Applications


Although 8-azapurine is an isosteric (isomorphic) analogue of purine, the replacement of C8–H with an sp²-hybridized nitrogen atom produces a >10,000-fold increase in the acidity of the triazole N–H proton and introduces a third endocyclic nitrogen capable of participating in hydrogen bonding and metal coordination [1][2]. This perturbs the tautomeric equilibrium: whereas purine in aqueous solution exists predominantly as the N(9)–H tautomer, 8-azapurine populationally distributes across five tautomers with the N(8)–H form becoming the most stable in aqueous solution [3]. The consequence is that 8-azapurine derivatives exhibit pH-dependent room-temperature fluorescence (quantum yields approaching unity for ribosides), while natural purine nucleosides are virtually nonfluorescent [2][4]. Furthermore, the 8-aza scaffold directs purine nucleoside phosphorylase (PNP) to ribosylate at non-canonical N7 and N8 positions rather than exclusively at N9—a property absent in purine, 7-deazapurine, and 9-deazapurine analogs—enabling the design of enzyme form-selective fluorogenic substrates [5]. These scaffold-level differences mean that researchers cannot substitute an 8-azapurine core with a purine, 7-deaza, or 9-deaza core and retain the same photophysical, enzymatic, or pharmacological profile.

Quantitative Differentiation Evidence for 8-Azapurine Against Purine, Deazapurine, and Other In-Class Scaffolds


Enhanced N–H Acidity: 8-Azapurine Acidic pKa 4.84 vs. Purine Acidic pKa 8.93 — A >10,000-Fold Increase in Proton Dissociation

The parent 8-azapurine scaffold exhibits an acidic pKa of 4.84 (deprotonation of the triazole N–H), compared to the acidic pKa of 8.93 for purine . This corresponds to a ΔpKa of 4.09 units, or a >12,000-fold greater acidity for 8-azapurine. The basic pKa of 8-azapurine is also shifted downward (2.05 vs. 2.39 for purine) [1]. This enhanced acidity directly manifests in enzyme kinetics: the pH optimum of the reverse synthetic PNP reaction with 8-azapurine substrates is shifted below pH 7, in contrast to natural purines whose PNP-catalyzed reactions are optimal at or above neutral pH [2].

Physicochemical profiling Ionization state Enzymatic substrate pH optimum Bioisostere design

Fluorescence Quantum Yield: 2,6-Diamino-8-azapurine φ = 0.40 in Neutral Aqueous Medium vs. Weakly Fluorescent 2,6-Diaminopurine Congener

2,6-Diamino-8-azapurine (DaaPur), a key derivative of the 8-azapurine scaffold, exhibits strong fluorescence centered at 365 nm with a quantum yield φ = 0.40 in neutral aqueous medium (lifetimes τ₁ ~7.5 ns and τ₂ ~0.2 ns) [1]. Its direct purine congener, 2,6-diaminopurine, is described as only weakly fluorescent under comparable conditions [1][2]. Upon ribosylation, the contrast is further amplified: the N9-β-D-riboside of 2,6-diamino-8-azapurine achieves φ ≈ 0.9 (λmax 365 nm), approaching near-unity quantum yield, whereas natural purine ribonucleosides are virtually nonfluorescent in neutral aqueous solution [3][4]. The N8-β-D-riboside emits at 430 nm with φ ≈ 0.4, providing an additional spectrally distinct probe [3].

Fluorescent nucleobase analogs Spectroscopic probe design Enzymology Nucleic acid research

Tautomeric Equilibria and Phototautomerism: N(8)–H Tautomer Accessibility Enables Excited-State Proton Transfer Unique to the 8-Azapurine Scaffold

Ab initio and semiempirical calculations on the five tautomeric forms of 8-azapurine reveal a stability order in aqueous solution of Azapu(8) > Azapu(9) > Azapu(7) > Azapu(1) > Azapu(3), with the N(8)–H tautomer being the most stable [1]. This contrasts sharply with purine, which exists almost exclusively in the N(9)–H form. The accessibility of the N(8)–H tautomer enables a unique N(9)H ↔ N(8)H phototautomerism via the cationic species: upon acidification, the cation of the N(8)-methyl derivative undergoes excited-state deprotonation with a dramatically lowered pK* of approximately −2, compared to the ground-state pKa of 4.8 [2]. This results in a 410 nm emission band that persists well below the ground-state pKa, a phenomenon not observed with purine or its 7-deaza/9-deaza congeners [1][2].

Phototautomerism Excited-state proton transfer Tautomeric equilibria Computational chemistry

Antimycobacterial Scaffold Differentiation: 8-Azapurine Analogs Retain Potent Anti-Mtb Activity Whereas 9-Deazapurine Analogs Are Inactive (MIC >90 μM)

In a systematic comparison of 6-aryl-9-benzylpurine analogs modified in the imidazole ring, the 8-aza-, 7-deaza-, and 8-aza-7-deazapurine analogs displayed excellent antimycobacterial activities against Mycobacterium tuberculosis H37Rv in vitro (MABA assay), with some compounds substantially more active than the parent purine series [1]. In the 7-deazapurine subset, MIC values ranged from 0.08 to 0.35 μM, comparable to or better than the reference drugs rifampicin (MIC 0.09 μM), isoniazid (MIC 0.28 μM), and PA-824 (MIC 0.44 μM) [1]. In striking contrast, the 9-deaza analogs were only weak inhibitors, with MIC values exceeding 90 μM [1]. This ~250- to >1000-fold differential between 8-aza/7-deaza and 9-deaza substitution patterns demonstrates that the position of nitrogen substitution in the five-membered ring is a critical determinant of antimycobacterial potency.

Antimycobacterial drug discovery Mycobacterium tuberculosis Purine scaffold SAR Infectious disease

Non-Canonical PNP Ribosylation Enables Enzyme Form-Selective Fluorogenic Substrates: N7-Riboside Selective for Mammalian PNP, N8-Riboside Selective for E. coli PNP

The 8-azapurine scaffold directs purine nucleoside phosphorylase (PNP) to catalyze ribosylation at non-canonical N7 and N8 positions, in addition to or instead of the canonical N9 position—a behavior not observed with natural purine substrates [1][2]. Critically, the N7-β-D-ribosyl-2,6-diamino-8-azapurine is a good fluorogenic substrate for mammalian forms of PNP (including human blood PNP), while the N8-riboside is selective for the E. coli enzyme [3][4]. Upon phosphorolysis, both ribosides release the strongly fluorescent 2,6-diamino-8-azapurine aglycon (φ ≈ 0.40, λem ~363 nm), providing a robust fluorogenic signal at 350–360 nm that is spectrally distinct from the substrate emission (λem ~425–430 nm) [4]. This enzyme form-selectivity has no parallel in the purine, 7-deazapurine, or 9-deazapurine series.

Purine nucleoside phosphorylase Fluorogenic substrates Enzyme assay development Form-selective probes

N6-Derivatives of 8-Azapurine as P2Y12 Antiplatelet Agents: Compound IIh IC₅₀ = 0.20 μM vs. Ticagrelor IC₅₀ = 0.74 μM — ~4-Fold Superior In Vitro Potency with Improved Safety Profile

N6-hydrazone derivatives built on the 8-azapurine scaffold were evaluated as P2Y12 receptor antagonists using the ADP-induced platelet aggregation assay of Born, with ticagrelor as the reference control [1]. Compound IIh (R₁ = H, R₃ = m-OHPh) was the most active, exhibiting an IC₅₀ of 0.20 μM in vitro, which is approximately 3.7-fold more potent than ticagrelor (IC₅₀ = 0.74 μM) [1]. In vivo, IIh demonstrated superior antiplatelet efficacy following both intravenous injection (62.2% inhibition vs. 52.2% for ticagrelor at 2.5 mg/kg) and oral administration (73.3% vs. 69.4% at 5.0 mg/kg) [1]. Moreover, IIh exhibited a markedly improved safety profile: bleeding time was 10.4 min vs. >20 min for ticagrelor, and blood loss was 44.50 μL vs. 73.25 μL [1]. A single-dose toxicity study at 1500 mg/kg (500-fold the clinically intended dose) produced no mortality over 14 days [1].

Antiplatelet drug discovery P2Y12 receptor antagonist Cardiovascular therapeutics Medicinal chemistry

Preferred Application Scenarios for 8-Azapurine and Its Derivatives Based on Verified Quantitative Differentiation Evidence


Fluorescent Nucleobase Probe Development for Single-Molecule Enzymology and Live-Cell Imaging

The 8-azapurine scaffold is the preferred starting material for developing intensely fluorescent nucleobase analogs for enzymology and cellular imaging. Its derivatives (e.g., 2,6-diamino-8-azapurine) achieve quantum yields up to φ ≈ 0.9 upon ribosylation—approaching near-unity fluorescence—while natural purine nucleosides are nonfluorescent [1]. This property, coupled with the scaffold's isosteric relationship to natural purines, enables substitution into nucleic acids and enzyme substrates with minimal structural perturbation while providing a strong, pH-dependent fluorescent readout [2]. Researchers requiring fluorescent probes for purine-metabolizing enzymes, nucleic acid dynamics, or ribozyme mechanisms should procure 8-azapurine-based building blocks rather than 2-aminopurine (φ = 0.68, susceptible to quenching in duplex DNA) or etheno-modified purines, which are bulkier and distort base-pairing geometry [1][2].

Enzyme Form-Selective Fluorogenic Substrate Kits for Differential PNP Activity Assays

The unique capacity of the 8-azapurine scaffold to undergo PNP-catalyzed ribosylation at N7, N8, and N9 positions—rather than exclusively at N9 as with natural purines—enables the production of enzyme form-selective fluorogenic substrates [3]. N7-β-D-ribosyl-2,6-diamino-8-azapurine is selectively phosphorolysed by mammalian PNP (including human blood PNP), while N8-riboside is selective for bacterial (E. coli) PNP, each releasing the brightly fluorescent aglycon (λem ~363 nm) [4]. This property supports the development of differential diagnostic kits that can discriminate between mammalian and bacterial PNP activities in crude cell homogenates or clinical samples—an application for which purine, 7-deazapurine, and 9-deazapurine scaffolds are entirely unsuitable [3][4].

Antimycobacterial Lead Optimization Programs Targeting Drug-Resistant M. tuberculosis

For medicinal chemistry programs targeting M. tuberculosis, the 8-azapurine scaffold (or 8-aza-7-deazapurine hybrid scaffold) is the structurally essential choice: 8-aza-modified purine analogs retain potent antimycobacterial activity with MIC values comparable to or better than front-line drugs (rifampicin MIC 0.09 μM, isoniazid MIC 0.28 μM), and importantly, they retain full activity against drug-resistant Mtb strains [5]. In contrast, 9-deaza-modified analogs are essentially inactive (MIC >90 μM) [5]. The scaffold additionally confers selectivity—the compounds are inactive against S. aureus and E. coli—making it a privileged chemotype for tuberculosis-specific drug discovery [5].

P2Y12 Antagonist Lead Optimization for Next-Generation Antiplatelet Therapeutics

The 8-azapurine scaffold, when elaborated with N6-hydrazone substituents, yields potent P2Y12 receptor antagonists that outperform ticagrelor on both efficacy and safety endpoints. Compound IIh achieves ~3.7-fold greater in vitro potency (IC₅₀ 0.20 vs. 0.74 μM), superior in vivo oral antiplatelet efficacy, and a substantially reduced bleeding risk (bleeding time 10.4 min vs. >20 min; blood loss reduced by ~39%) [6]. Given that ticagrelor itself is a triazolo[4,5-d]pyrimidine (8-azapurine) derivative, the scaffold is validated as the core chemotype for this target class. Procurement of the 8-azapurine scaffold for P2Y12 antagonist programs is therefore directly supported by head-to-head quantitative evidence against the clinical benchmark [6].

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